molecular formula C34H36ClN3O10 B110301 Rubidazone CAS No. 36508-71-1

Rubidazone

Cat. No. B110301
CAS RN: 36508-71-1
M. Wt: 645.663646
InChI Key: NKFHKYQGZDAKMX-CBGHEUOKSA-N
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Description

Clinical Study Analysis

Rubidazone has been evaluated in various clinical settings, primarily focusing on its efficacy in treating acute leukemias and other malignancies. A study involving 170 patients with acute leukemia and sarcoma demonstrated that rubidazone, when used as a sole chemotherapy agent, achieved high rates of complete remission, particularly in acute myeloblastic and monoblastic leukemias. It was noted that rubidazone induced a higher rate of complete remission than previously reported drugs used alone and was comparable to the combination of daunorubicin and Ara-C . Another clinical trial with 39 adults with acute leukemia found that optimal results were obtained with single doses of rubidazone, achieving a 33% complete remission rate. The study highlighted that rubidazone's toxicity profile was favorable compared to other anthracycline antibiotics . In the context of hairy cell leukemia, rubidazone treatment resulted in complete and good partial hematologic remissions, with prolonged myelosuppression being a significant side effect .

Synthesis Analysis

Molecular Structure Analysis

Rubidazone's molecular structure, as a benzoylhydrazone derivative of daunorubicin, contributes to its pharmacological properties. The structural modifications are likely responsible for its distinct pharmacokinetics and therapeutic effects compared to daunorubicin and other anthracyclines .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms involving rubidazone. However, it is understood that rubidazone undergoes metabolic transformation in the body, leading to the formation of daunorubicin, daunorubicinol, and aglycone as metabolites .

Physical and Chemical Properties Analysis

Rubidazone's physical and chemical properties, such as stability and solubility, are inferred from its pharmacokinetic profile. A high-pressure liquid chromatographic method was developed to determine rubidazone and daunorubicin concentrations in human plasma, indicating that rubidazone is stable for at least 7 hours post-administration . The distribution and metabolism study in mice revealed that rubidazone undergoes extensive metabolism and has a different distribution profile compared to daunorubicin, with significant biliary excretion .

Pharmacological and Therapeutic Efficacy

Rubidazone's pharmacological and therapeutic efficacy has been compared with daunomycin and adriamycin in mice. Initial plasma levels of rubidazone were higher than those of the other anthracyclines, but tissue levels were similar except in the spleen and kidney. The therapeutic effects on mice bearing L1210 leukemia were slightly less effective than adriamycin but similar to daunorubicin . Additionally, rubidazone's efficacy in the spleen colony assay system was comparable to adriamycin, with a similar therapeutic index but decreased toxicity to cardiac muscle cells .

Case Studies and Comparative Analysis

In older patients with acute myelogenous leukemia, a combination therapy including rubidazone (ROAP) achieved a 48% complete remission rate. The study also highlighted that certain factors such as a history of hematologic disorders and male sex were adverse for achieving remission. The median remission duration was 37 weeks, with 30% of patients expected to be in remission for 2 years 10. This suggests that rubidazone can be an effective component of combination chemotherapy in older patients with acute myelogenous leukemia.

Scientific Research Applications

1. Application in Acute Leukemia and Other Malignancies

Rubidazone has been studied for its efficacy in treating acute leukemia and other malignancies. In a clinical study, rubidazone was used as the sole chemotherapy in adults and children with acute leukemia and sarcoma, achieving high rates of complete remission, particularly in acute myeloblastic and monoblastic leukemias. It was found to induce a higher rate of complete remission than any other previously reported drug used alone in these conditions (Jacquillat et al., 1976).

2. Comparative Analysis with Adriamycin

Rubidazone's efficacy was compared with adriamycin in a study using the spleen colony assay system in male DBA2 mice. The efficacy ratios for rubidazone and adriamycin were almost identical, indicating rubidazone's equal therapeutic index compared to adriamycin. Additionally, rubidazone demonstrated decreased toxicity to cardiac muscle cells, making it a promising anthracycline derivative for study in human malignancies (Alberts & Van Daalen Wetters, 1976).

3. Pharmacological and Therapeutic Efficacy

A study evaluating the pharmacological and therapeutic effects of rubidazone compared with daunorubicin and adriamycin found that rubidazone and daunorubicin retention in L 1210 cells in vivo decreased rapidly in the initial hours. The therapeutic effects of these compounds on mice bearing L 1210 leukemia indicated a hierarchy of ADM > rubidazone ≧ DNR (Ohnuma et al., 1979).

4. Clinical Trial in Solid Tumors and Lymphomas

Rubidazone was tested in patients with advanced solid tumors or malignant lymphomas. However, the antitumor effect was modest, with partial remission obtained in only one patient and stable disease observed in seven additional patients. The major toxic effects were gastrointestinal and myelosuppressive, with some cases of cardiac toxic effects (Skovsgaard et al., 1978).

5. Kinetic Response in Cultured Human Lymphoid Cells

Rubidazone's effects on cell cycle progression in a human lymphoid cell line were analyzed, showing a kinetic response pattern similar to that of adriamycin. Rubidazone induced a G2-block, dependent on concentration and incubation time, and displayed phase-dependent sensitivity for the induction of G2-accumulation (Barlogie et al., 1978).

Safety And Hazards

Like other chemotherapy drugs, Rubidazone has potential side effects and hazards. It can cause nausea, vomiting, hair loss, and low blood cell counts . It may also cause damage to the heart and other organs . Therefore, it should be used under the supervision of a healthcare professional.

Future Directions

While Rubidazone has shown promise in treating certain types of cancer, more research is needed to fully understand its potential benefits and risks. Future research could explore novel chemical entities by combining both imidazole and benimidazole scaffolds, which could revolutionize the world of medicine in the next century .

properties

IUPAC Name

N-[(E)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/b36-16+;/t15-,20-,22-,23-,28+,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFHKYQGZDAKMX-PPRKPIOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36ClN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zorubicin HCl

CAS RN

36508-71-1
Record name Benzoic acid, [1-[4-[(3-amino-2,3,6-trideoxy-α-l-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide, monohydrochloride, (2S-cis)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
T Skovsgaard - Biochemical pharmacology, 1977 - Elsevier
… Figure 2 shows the timecourse of net uptake of daunorubi~in, adriamy~n, and rubidazone. … than that of rubidazone and adriamycin. For daunorubicin and rubidazone a steady state was …
Number of citations: 221 www.sciencedirect.com
DS Alberts, T Van Daalen Wetters - British Journal of Cancer, 1976 - nature.com
… We have compared the inhibitory effect of rubidazone to that of adriamycin … rubidazone and adriamycin were 7-8 and 7*5 respectively. This near identity of efficacy ratios for rubidazone …
Number of citations: 14 www.nature.com
CL Jacquillat, M Weil, MF Gemon‐Auclerc, V Izrael… - Cancer, 1976 - Wiley Online Library
… Rubidazone was used as sole chemotherapy in 170 adults and children with acute leukemia and sarcoma. When rubidazone was … When used to treat relapse, rubidazone produced …
T Ohnuma, F Elias, JF Holland, E Henderson - European Journal of Cancer …, 1979 - Elsevier
… of rubidazone has been initiated in the United States [5]. The precise position of rubidazone as … We undertook the present study to determine the position of rubidazone in the family of …
Number of citations: 6 www.sciencedirect.com
RS Benjamin, MJ Keating, KB McCredie, GP Bodey… - Cancer Research, 1977 - AACR
… occurred after cumulative Rubidazone doses of 1700 to 2600 mg/sq m in 3 patients previously treated with 135- to 270-mg/sq m doses of other anthracyclines. Rubidazone is the most …
Number of citations: 48 aacrjournals.org
GL Tong, M Cory, WW Lee, DW Henry… - Journal of Medicinal …, 1978 - ACS Publications
A series of rubidazone analogues (4-14) with varying … the rubidazone analogues in in vivo and in vitro test systems which measure cytotoxic characteristics; however, the rubidazone …
Number of citations: 25 pubs.acs.org
T Skovsgaard - Biochemical pharmacology, 1978 - Elsevier
The transport of DNR, ADR, and RBD was studied in Ehrlich ascites tumour cells in vitro. Within the first min intracellular drug binding, judged by measuring drug uptake in lysed cells …
Number of citations: 141 www.sciencedirect.com
JS Kovach, MM Ames, ML Sternad, MJ O'Connell - Cancer Research, 1979 - AACR
… for the simultaneous determination of rubidazone and daunorubicin in human plasma at … of rubidazone were studied in nine patients with advanced solid tumors. Rubidazone was …
Number of citations: 8 aacrjournals.org
GP Sartiano, WE Lynch, WD Bullington - The Journal of antibiotics, 1979 - jstage.jst.go.jp
… Doxorubicin, daunomycin and rubidazone inhibited DNA polymerases a and /3 in … by the binding of doxorubicin, daunomycin and rubidazone correlated with the degrees of inhibition of …
Number of citations: 62 www.jstage.jst.go.jp
P Fenaux, G Tertian, S Castaigne, H Tilly… - Journal of clinical …, 1991 - Citeseer
… rate was found after induction with rubidazoneAra C or Amsa-… compared with only one in the rubidazone arm. APL is very … RP (rubidazone) instead of DNR, because rubidazone, in the …
Number of citations: 64 citeseerx.ist.psu.edu

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